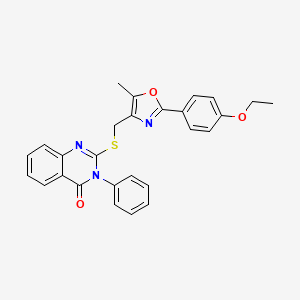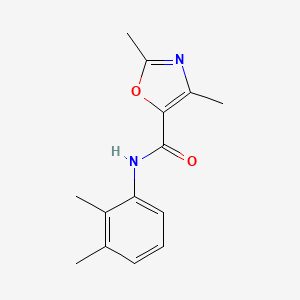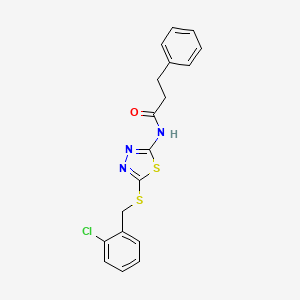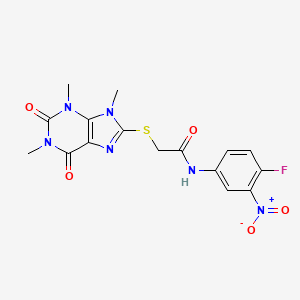
N-(4-fluoro-3-nitrophenyl)-2-((1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluoro-3-nitrophenyl)-2-((1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)thio)acetamide is a useful research compound. Its molecular formula is C16H15FN6O5S and its molecular weight is 422.39. The purity is usually 95%.
BenchChem offers high-quality N-(4-fluoro-3-nitrophenyl)-2-((1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluoro-3-nitrophenyl)-2-((1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Non-Linear Optical Materials
Compounds with similar nitrophenyl groups, such as N-(3-nitrophenyl)acetamide, have been identified as organic non-linear optical materials. These materials crystallize in a specific system that exhibits chirality, suggesting their potential in optical applications due to their asymmetric units and optical activity (L. Mahalakshmi, V. Upadhyaya, T. Row, 2002).
Photoreactive Compounds
The photochemical behavior of compounds containing similar functional groups has been studied, indicating their potential in developing light-responsive materials. For instance, flutamide, a compound with nitro and fluorophenyl groups, undergoes distinct photoreactions in different solvents, revealing its capability to form various products under UV light exposure. Such properties are useful in designing compounds for photochemical studies and applications (Y. Watanabe, S. Fukuyoshi, A. Oda, 2015).
Synthesis of Analogues for Biological Applications
The synthesis and modification of compounds with nitrophenyl groups to produce analogues demonstrate their adaptability in chemical synthesis for biological applications. Synthesis of thio analogues of glycosides, for instance, shows the utility of these compounds in creating mimics of biological molecules, which can have implications in studying biological processes or as therapeutic agents (Hongming Chen, S. Withers, 2007).
Anticancer Activities
Derivatives of compounds with similar structures have been evaluated for their anticancer activities. The development and biological evaluation of lamotrigine analogs, for instance, underline the potential of these compounds in designing new therapeutic agents. Some compounds showed significant activity against various bacterial strains, suggesting their potential in creating new antibiotics or anticancer drugs (Abdulrahman S. Alharbi, N. A. Alshammari, 2019).
Green Chemistry Applications
The catalytic hydrogenation of nitrophenyl compounds to produce aminophenyl derivatives demonstrates the importance of these compounds in green chemistry applications. This process is significant for the production of intermediates for dyes and other materials, showcasing the role of such compounds in sustainable chemical processes (Zhang Qun-feng, 2008).
Propiedades
IUPAC Name |
N-(4-fluoro-3-nitrophenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN6O5S/c1-20-13-12(14(25)22(3)16(26)21(13)2)19-15(20)29-7-11(24)18-8-4-5-9(17)10(6-8)23(27)28/h4-6H,7H2,1-3H3,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRYQFGOWWMZDBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN6O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluoro-3-nitrophenyl)-2-((1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)thio)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,6-dimethylphenyl)-2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2589010.png)
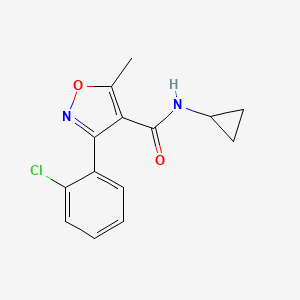
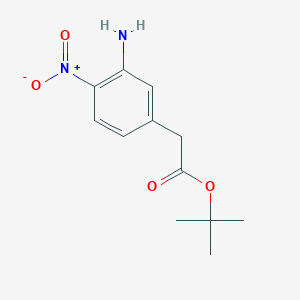
![Benzyl (2-(7-oxaspiro[3.5]nonan-1-ylamino)-2-oxoethyl)carbamate](/img/structure/B2589016.png)
![5-[1-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(furan-2-ylmethyl)pentanamide](/img/no-structure.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2589019.png)
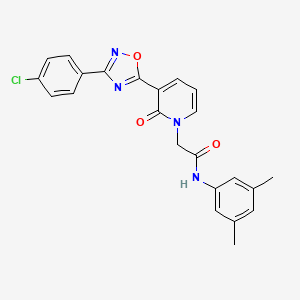
![N-mesityl-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2589024.png)
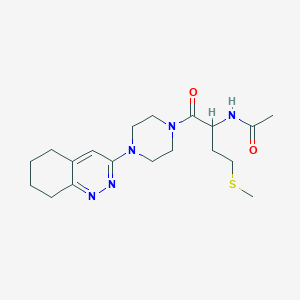
![N-[1-Amino-2-(3-chlorophenyl)-1-oxopropan-2-yl]but-2-ynamide](/img/structure/B2589030.png)
